N-benzyl-3-nitroaniline
Overview
Description
N-benzyl-3-nitroaniline is an organic compound known for its application in the synthesis of nonlinear optical materials due to its promising structural and electronic characteristics. It's part of a broader class of nitroaniline derivatives that have been extensively studied for their electron donor and acceptor properties, contributing to their utility in various chemical and material science applications.
Synthesis Analysis
The synthesis of N-benzyl-3-nitroaniline and related compounds typically involves the reaction of benzyl chloride with nitroaniline derivatives under specific conditions. For instance, the synthesis of N-benzyl-2-methyl-4-nitroaniline (BNA), a compound closely related to N-benzyl-3-nitroaniline, was achieved through a reaction using benzyl chloride and 2-methyl-4-nitroaniline, followed by purification steps including column chromatography and recrystallization (Kalaivanan & Srinivasan, 2017).
Molecular Structure Analysis
The molecular structure of nitro-substituted N-methyl-N-nitroanilines, which shares similarities with N-benzyl-3-nitroaniline, has been explored through spectral, electrooptical, and quantum-chemical methods, revealing insights into the electronic structures and conformations of these compounds. Studies have shown that the N-nitroamino group in such molecules is almost planar, with specific bond lengths and angles indicating a lack of conjugation between the nitro group and the aromatic ring, which impacts their electronic properties (Prezhdo et al., 2006).
Chemical Reactions and Properties
N-benzyl-3-nitroaniline participates in various chemical reactions characteristic of nitroaniline derivatives. For instance, its reactivity has been explored in the context of forming charge transfer complexes and undergoing electrophilic substitution reactions. The study of N-benzyl-3-nitroaniline's growth, structural, optical, and thermal properties reveals its potential in nonlinear optical applications due to its favorable electronic structure and stability up to certain temperatures (Sathishkumar et al., 2021).
Scientific Research Applications
Nonlinear Optics
- Summary of the Application : N-benzyl-3-nitroaniline (NB3N) is used in the manufacture of nonlinear optical (NLO) and optoelectronic devices . Its application in this field is due to its high nonlinear optical behavior .
- Methods of Application or Experimental Procedures : NB3N crystals are developed using 3-nitroaniline and benzaldehyde . The crystals are grown through an aqueous solution using a low temperature solution growth technique . A single-crystal XRD analysis is used to predict the crystallographic properties of the developed NB3N crystals .
- Results or Outcomes : The use of NB3N in NLO and optoelectronic devices is due to its intra-molecular charge transfer and high transmittance . The developed NB3N crystals have basic cell parameters that are determined through single-crystal XRD analysis .
Dielectric Studies
- Summary of the Application : NB3N has been studied for its dielectric properties . The relative dielectric constant changes with frequency .
- Methods of Application or Experimental Procedures : Thermo gravimetric and differential thermal analysis measurements were used to determine the crystal’s moisturing toughness up to 282.87 °C .
- Results or Outcomes : The relative dielectric constant changes with frequency .
Second-order Non-centrosymmetric Nonlinear Optical Properties
- Summary of the Application : NB3N single crystals have second-order non-centrosymmetric nonlinear optical (NLO) properties .
- Methods of Application or Experimental Procedures : NB3N single crystals are developed by slow evaporation solution growth synthesis method . A single-crystal XRD analysis is used to predict the crystallographic properties of developed NB3N crystals .
- Results or Outcomes : The SHG efficiency of the NB3N material is about 2.5 times greater than that of the KDP material . So synthesized NB3N single crystals were highly NLO material .
Solvent for Low-Temperature Solution Growth Method
- Summary of the Application : BNA’s solubility and crystal structure make it an excellent solvent for the low-temperature solution growth method used to create single crystals of BNA with orthorhombic structure .
- Methods of Application or Experimental Procedures : Single crystals of BNA are created using a low-temperature solution growth method .
- Results or Outcomes : This particular solvent created a favorable solute–solvent environment at the progressing crystal–solution interface which improved the overall quality of the BNA single crystals and resulted in the significant enhancement in the THz efficiencies .
Synthesis of New Types of Nonlinear NLO Materials
- Summary of the Application : NB3N is used in the synthesis of new types of nonlinear NLO materials with superior properties . These materials have wide application areas, including optics, optoelectronics, light processing, laser switching, pharmaceuticals, color displays, and display frequencies .
- Methods of Application or Experimental Procedures : NB3N is developed using 3-nitroaniline and benzaldehyde . The compound nitroaniline and its derivatives having donor–acceptor π conjugation, due to the electron donating and accepting amine and nitro groups are present within the compound .
- Results or Outcomes : The intra-molecular charge transfer interaction was presented in the nitroaniline compounds, that expressed high nonlinear optical behavior . NB3N compound contains strong inter- and intra-molecular interactions .
Manufacture of NLO and Optoelectronic Devices
- Summary of the Application : NB3N crystals have been incorporated into the manufacture of NLO and optoelectronic devices .
- Methods of Application or Experimental Procedures : The synthesized material was 79% transmittance and its cut-off wavelength was 244 nm .
- Results or Outcomes : The synthesized NB3N crystal belongs to the monoclinic crystal system with P2 1 space group . The SHG efficiency of the NB3N material is about 2.5 times greater than that of the KDP material .
Making Medicines, Cutting Fluids and Chemicals Called Benzotriazoles
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-benzyl-3-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-15(17)13-8-4-7-12(9-13)14-10-11-5-2-1-3-6-11/h1-9,14H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZNWAWUJPSLHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350550 | |
Record name | N-benzyl-3-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-nitroaniline | |
CAS RN |
33334-94-0 | |
Record name | N-benzyl-3-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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